N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide
Description
The compound N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide features a thieno[3,4-c]pyrazole core fused with a dihydrothiophene ring. Key structural attributes include:
- 2,4-Dimethylphenyl group: Attached to the pyrazole nitrogen, contributing steric bulk and lipophilicity.
- 4-Fluorobenzamide moiety: Positioned at the 3rd position of the thienopyrazole, introducing electronic effects via the fluorine substituent.
This structure is distinct from benzamide-based pesticides (e.g., diflubenzuron) and triazole derivatives, as it combines a rigid heterocyclic scaffold with fluorinated aromatic substituents .
Properties
IUPAC Name |
N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3OS/c1-12-3-8-18(13(2)9-12)24-19(16-10-26-11-17(16)23-24)22-20(25)14-4-6-15(21)7-5-14/h3-9H,10-11H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGFYYKUDYUUSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound belongs to the thienopyrazole class and is characterized by its unique structural features, which include a thieno[3,4-c]pyrazole core and various substituents that may influence its biological properties.
- Molecular Formula : CHNOS
- Molecular Weight : 446.5 g/mol
- CAS Number : 396722-72-8
Biological Activity
The biological activity of this compound has been explored in several studies, focusing on its potential therapeutic applications.
Antitumor Activity
Research indicates that compounds within the thienopyrazole class exhibit significant antitumor activity. A study highlighted the inhibition of tubulin polymerization as a mechanism of action for related compounds, suggesting that this compound may also exert similar effects on cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer) cells .
Preliminary investigations suggest that the compound may interfere with cellular processes by disrupting microtubule dynamics. This interference can lead to apoptosis in rapidly dividing cells, making it a candidate for further development as an anticancer agent.
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. The presence of the 2,4-dimethylphenyl group and the fluorobenzamide moiety may enhance its lipophilicity and cellular uptake. The specific arrangement of these groups can influence binding affinity to biological targets and overall efficacy.
Case Studies
- In Vitro Studies : In vitro assays demonstrated that derivatives similar to this compound exhibited moderate cytotoxicity against various tumor cell lines. The results indicated a dose-dependent response with IC50 values ranging from 10 µM to 30 µM in different assays .
- Comparative Analysis : A comparative analysis with other benzamide derivatives revealed that modifications in the aromatic substituents significantly impacted the cytotoxic profiles. For instance, substituents that enhanced electron density on the aromatic rings tended to increase biological activity .
Data Tables
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|---|
| This compound | 396722-72-8 | CHNOS | 446.5 g/mol | Moderate cytotoxicity against A549 and HeLa cells |
Comparison with Similar Compounds
Research Implications
- Bioactivity : The 4-fluorobenzamide group may confer selectivity toward enzymes sensitive to electron-withdrawing substituents, differing from the insecticidal action of diflubenzuron .
- Structural Rigidity: The thienopyrazole core’s rigidity could improve binding affinity in medicinal chemistry applications compared to flexible triazole-thiones .
- Synthetic Scalability : The use of SHELXL for crystallographic refinement (as in related compounds) ensures precise structural validation, critical for structure-activity relationship studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
